Cas no 2411268-62-5 (4-{1-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}-2-chloropyrimidine)
4-{1-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}-2-chloropyrimidine Chemical and Physical Properties
Names and Identifiers
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- Z3290577058
- 2411268-62-5
- 4-{1-[(4-tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}-2-chloropyrimidine
- EN300-26606571
- 4-{1-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}-2-chloropyrimidine
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- Inchi: 1S/C17H23ClN4O/c1-17(2,3)14-11-23-15(21-14)10-22-8-5-12(6-9-22)13-4-7-19-16(18)20-13/h4,7,11-12H,5-6,8-10H2,1-3H3
- InChI Key: MDRFCJHYMIFKJP-UHFFFAOYSA-N
- SMILES: ClC1=NC=CC(C2CCN(CC3=NC(=CO3)C(C)(C)C)CC2)=N1
Computed Properties
- Exact Mass: 334.1560391g/mol
- Monoisotopic Mass: 334.1560391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 55Ų
4-{1-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}-2-chloropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26606571-0.05g |
4-{1-[(4-tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}-2-chloropyrimidine |
2411268-62-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4-{1-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}-2-chloropyrimidine Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 4-{1-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}-2-chloropyrimidine
Chemical Profile of 4-{1-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}-2-chloropyrimidine (CAS No. 2411268-62-5)
4-{1-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}-2-chloropyrimidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2411268-62-5, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates several key functional groups that make it a versatile intermediate in the synthesis of biologically active molecules.
The core structure of this compound features a piperidine ring linked to a chloropyrimidine moiety, with an additional 1,3-oxazole substituent attached to the piperidine ring. The presence of these heterocyclic rings not only contributes to the compound's complexity but also enhances its potential pharmacological properties. The 4-tert-butyl group appended to the 1,3-oxazole ring introduces steric hindrance, which can influence the compound's solubility and metabolic stability.
In recent years, there has been a growing interest in developing novel therapeutic agents that target complex biological pathways. The combination of a piperidine and chloropyrimidine scaffold has been explored in various drug candidates due to their ability to interact with biological targets such as kinases and other enzymes. The specific arrangement of these functional groups in 4-{1-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}-2-chloropyrimidine suggests that it may exhibit inhibitory activity against certain enzymes involved in cancer cell proliferation and signaling.
The 1,3-oxazole moiety is particularly noteworthy as it has been shown to enhance binding affinity and selectivity in drug-like molecules. This structural feature is often exploited in medicinal chemistry to improve the pharmacokinetic properties of small molecule drugs. The incorporation of the 4-Tert-butyl group further fine-tunes the electronic properties of the molecule, potentially influencing its interaction with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. These computational studies have suggested that 4-{1-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-4-y}l)-2-chloropyrimidine may bind effectively to several protein targets, including those implicated in inflammatory diseases and neurological disorders. The ability to predict these interactions computationally has significantly accelerated the drug discovery process.
In vitro studies have begun to explore the potential biological activity of this compound. Preliminary data indicate that it may exhibit inhibitory effects on specific kinases, which are critical enzymes in many cellular signaling pathways. The exact mechanism of action remains under investigation, but initial results are promising enough to warrant further exploration.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as transition metal-catalyzed reactions has been crucial in achieving the desired molecular architecture efficiently. These synthetic strategies not only improve the overall yield but also minimize the formation of by-products, making the process more sustainable.
The development of new pharmaceuticals is often accompanied by rigorous safety and efficacy testing. While 4-{1-[ (4-Tert-butyl-l,3-oxtazol-z-ylmethyl)piperidin-l -y l)-2-chloropyrimidine (CAS No. 24l1268 -62 -5) } is still in the early stages of research, its structural features suggest that it may have a favorable safety profile compared to existing drugs. However, comprehensive toxicological studies are necessary before it can be considered for clinical development.
The role of interdisciplinary collaboration cannot be overstated in advancing pharmaceutical research. Combining expertise from organic chemistry, medicinal chemistry, biochemistry, and computational biology has led to significant breakthroughs in understanding how small molecules interact with biological systems. This collaborative approach is essential for translating laboratory discoveries into viable therapeutic agents.
The future prospects for 4-{l-[ (4-Tert-butyl-l ,3 -oxazol-z -y l)methyl)piperidin-l -y l)-2-chloropyrimidine are exciting given its unique structural features and potential biological activity. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. As computational tools continue to improve and synthetic methodologies evolve, the likelihood of developing novel drugs based on this scaffold increases significantly.
In conclusion, 4-{l-[ (4-Tert-butyl-l ,3 -oxazol-z -y l)methyl)piperidin-l -y l)-2-chloropyrimidine (CAS No .24l1268 -62 -5) represents a promising lead compound for pharmaceutical development . Its intricate molecular architecture , coupled with preliminary evidence suggesting biological activity , makes it an attractive candidate for further exploration . With continued research and collaboration across disciplines , this compound holds potential as a future therapeutic agent targeting various diseases.
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